molecular formula C8H8O B042018 2-Methylbenzaldehyde CAS No. 529-20-4

2-Methylbenzaldehyde

Cat. No. B042018
CAS RN: 529-20-4
M. Wt: 120.15 g/mol
InChI Key: BTFQKIATRPGRBS-UHFFFAOYSA-N
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Patent
US05104504

Procedure details

The experimental procedure was substantially the same as in Example excepting replacement of the benzene as the starting hydrocarbon compound with the same volume of toluene. The reaction mixture after completion of the reaction contained position isomers of methylbenzyl alcohol in a total molar yield of 6332% based on the amount of the rhodium complex used as the catalyst including o-, m- and p-methylbenzyl alcohols in a proportion of 3:60:37. 2-phenylethyl alcohol was not detected in the reaction mixture. Tolualdehyde was produced in a molar yield of 385% as a total value for the o-, m and p-isomers relative to the rhodium complex used as the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
m- and p-methylbenzyl alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
385%

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC=CC=1.C[CH:8]([OH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(CCO)C=CC=CC=1>C1(C)C=CC=CC=1>[C:14]1([CH3:1])[C:9]([CH:8]=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)O
Step Four
Name
m- and p-methylbenzyl alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 385%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.